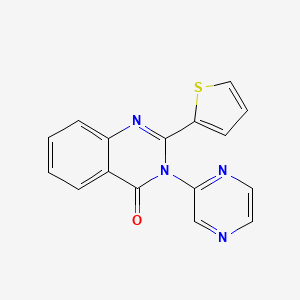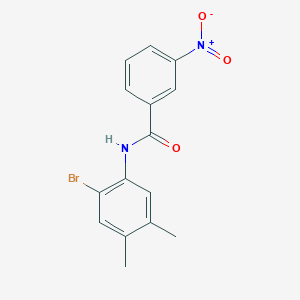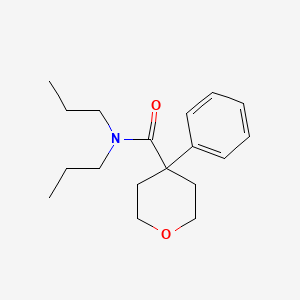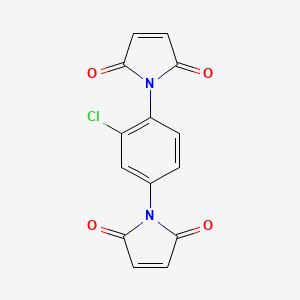
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one is a heterocyclic compound that contains a quinazolinone core structure substituted with pyrazine and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzamide with pyrazine-2-carboxylic acid and thiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
科学研究应用
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to the active site or allosteric sites, leading to changes in protein conformation and activity.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in organic semiconductors and LEDs.
相似化合物的比较
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, such as 2-phenylquinazolin-4(3h)-one.
Pyrazine Derivatives: Compounds with pyrazine rings, such as 2,3-dimethylpyrazine.
Thiophene Derivatives: Compounds with thiophene rings, such as 2,5-dimethylthiophene.
Uniqueness: 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one is unique due to the combination of pyrazine, thiophene, and quinazolinone moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
3-pyrazin-2-yl-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-16-11-4-1-2-5-12(11)19-15(13-6-3-9-22-13)20(16)14-10-17-7-8-18-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQYPXEBKOGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975907 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-04-0 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5765486.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N-methylethanamine](/img/structure/B5765495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one](/img/structure/B5765548.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)

![2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5765570.png)
